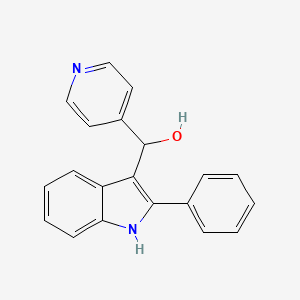

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol, also known as PIM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PIM is a complex molecule that has a unique structure, making it an interesting subject of study.

Aplicaciones Científicas De Investigación

- Researchers have developed a greener methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives . This multicomponent reaction involves arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. The resulting compounds contain bioactive moieties such as indole, pyrrole, and naphthoquinone. These derivatives have shown promising biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

- In animal studies, one of the synthesized compounds (3b) demonstrated promising effects in adjuvant-induced arthritic rats. It reduced paw volume, inflammation, and pannus formation in the knee joints. Additionally, it downregulated pro-inflammatory gene expression .

- A related compound, 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide, specifically targets the RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus (RSV) and influenza A virus. It inhibits viral replication with sub-micromolar EC50 values and lower cytotoxicity compared to ribavirin .

- Imidazole derivatives, including those based on indole scaffolds, are used to build efficient fluorescent organic light-emitting diodes (OLEDs) . Their tunable properties make them valuable for optoelectronic applications.

- Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Derivatives of indole, including our compound, have diverse biological applications .

Multicomponent Synthesis of Benzo[f]indole-4,9-dione Derivatives

Anti-Arthritic Effects

Antiviral Potential

Fluorescent OLEDs

Plant Hormone Analog

Mecanismo De Acción

Target of Action

The compound “(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A . .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Indole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects

Propiedades

IUPAC Name |

(2-phenyl-1H-indol-3-yl)-pyridin-4-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c23-20(15-10-12-21-13-11-15)18-16-8-4-5-9-17(16)22-19(18)14-6-2-1-3-7-14/h1-13,20,22-23H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYZZRNUIXTTLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=NC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408899.png)

![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)

![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)

![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)